5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of the bromine atom into the indole ring.
Furan Derivative Formation: Synthesis of the 2,4-dimethylfuran-3-yl moiety.
Coupling Reactions: Formation of the oxoethyl and phenylethyl groups through coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan moieties.
Reduction: Reduction reactions can target the oxoethyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its hydroxy and oxoethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,4-dimethylfuran-3-carboxylic acid
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Uniqueness
5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H22BrNO4 |
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Molecular Weight |
468.3 g/mol |
IUPAC Name |
5-bromo-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C24H22BrNO4/c1-15-14-30-16(2)22(15)21(27)13-24(29)19-12-18(25)8-9-20(19)26(23(24)28)11-10-17-6-4-3-5-7-17/h3-9,12,14,29H,10-11,13H2,1-2H3 |
InChI Key |
PWCMHXBPPWSOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CCC4=CC=CC=C4)O)C |
Origin of Product |
United States |
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